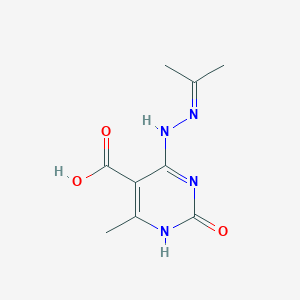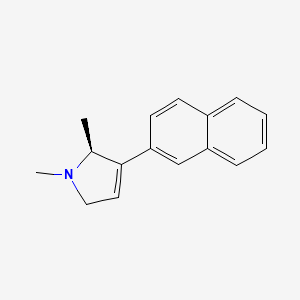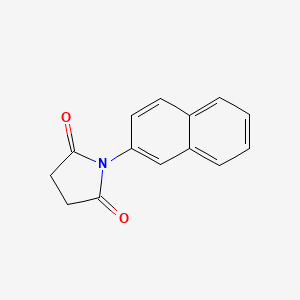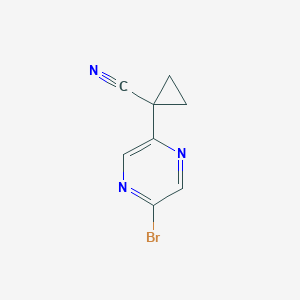
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C9H12N4O3 and a molecular weight of 224.22 g/mol . This compound is notable for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methyl, and hydrazinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with isopropylidene hydrazine under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The hydrazinyl group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-hydroxy-4-methyl-6-(2-(propan-2-yl)hydrazinyl)pyrimidine-5-carboxylic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but lacks the hydrazinyl group.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxy and methyl group but has a different core structure.
Uniqueness
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-(2-propan-2-ylidenehydrazinyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N4O3/c1-4(2)12-13-7-6(8(14)15)5(3)10-9(16)11-7/h1-3H3,(H,14,15)(H2,10,11,13,16) |
InChI Key |
CYWDPOSXSGHHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)NN=C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)








![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)
